4-{5-Nitro-2-furyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
4-{5-Nitro-2-furyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Brand Name:
Vulcanchem
CAS No.:
128839-43-0
VCID:
VC0428605
InChI:
InChI=1S/C15H16N2O5/c1-15(2)6-9-14(10(18)7-15)8(5-12(19)16-9)11-3-4-13(22-11)17(20)21/h3-4,8H,5-7H2,1-2H3,(H,16,19)
SMILES:
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1)C
Molecular Formula:
C15H16N2O5
Molecular Weight:
304.3g/mol
4-{5-Nitro-2-furyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
CAS No.: 128839-43-0
Main Products
VCID: VC0428605
Molecular Formula: C15H16N2O5
Molecular Weight: 304.3g/mol
CAS No. | 128839-43-0 |
---|---|
Product Name | 4-{5-Nitro-2-furyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione |
Molecular Formula | C15H16N2O5 |
Molecular Weight | 304.3g/mol |
IUPAC Name | 7,7-dimethyl-4-(5-nitrofuran-2-yl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Standard InChI | InChI=1S/C15H16N2O5/c1-15(2)6-9-14(10(18)7-15)8(5-12(19)16-9)11-3-4-13(22-11)17(20)21/h3-4,8H,5-7H2,1-2H3,(H,16,19) |
Standard InChIKey | SSVMNTKZZICAJZ-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(CC(=O)N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES | CC1(CC2=C(C(CC(=O)N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1)C |
PubChem Compound | 4661937 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume